(3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-7-9-22(10-8-13)19(23)14-5-6-15(24-3)16(11-14)25-4/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYIFBWGDQDDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of molecules that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Molecular Formula : C_{19}H_{24}N_{4}O_{3}
- Molecular Weight : 360.42 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound is largely attributed to its structural components:
- Oxadiazole Moiety : The 1,3,4-oxadiazole ring is known for its diverse biological activities including anticancer and anti-inflammatory properties. Compounds containing oxadiazoles have shown efficacy against various targets such as:
- Piperidine Ring : This structure contributes to the modulation of neurotransmitter systems and has been associated with analgesic and anxiolytic effects.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
Anti-inflammatory Activity
Studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
The piperidine component suggests possible neuroprotective effects. Compounds similar to this one have shown promise in models of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Case Studies
-
Study on Anticancer Properties :
A recent study investigated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The findings revealed that compounds with a dimethoxyphenyl group exhibited enhanced activity compared to their counterparts lacking this substituent . -
Inflammation Model :
In an animal model of arthritis, administration of oxadiazole derivatives resulted in significant reductions in swelling and pain scores compared to control groups. The mechanism was linked to downregulation of TNF-alpha and IL-6 levels .
Scientific Research Applications
Biological Activities
Recent studies have demonstrated that (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits promising biological activities:
- Anticancer Properties : Research indicates that derivatives of oxadiazole compounds possess significant anticancer activity. For instance, a study found that certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed low IC50 values in cell line assays, indicating strong potential as anticancer agents compared to established drugs like doxorubicin .
- Neuroprotective Effects : Compounds containing piperidine and oxadiazole structures have been explored for neuroprotective effects. Their ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.
Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications:
- Antitumor Agent : As noted earlier, the anticancer potential makes it suitable for further development as an antitumor drug.
- CNS Disorders : Given its structural features that resemble known psychoactive compounds, it may be investigated for treating conditions such as anxiety and depression.
- Antimicrobial Activity : Some derivatives of oxadiazoles have shown antimicrobial effects; thus, this compound could be evaluated for antibacterial or antifungal properties.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several propanamide derivatives from 4-piperidinyl-1,3,4-oxadiazole and assessed their anticancer activity using MTT assays. Compounds were found to exhibit IC50 values ranging from 10.84 µM to 24.57 µM against various cancer cell lines . This highlights the potential of oxadiazole-containing compounds in cancer therapy.
Case Study 2: Neuroprotective Screening
A preliminary screening of similar compounds suggested neuroprotective effects through modulation of glutamate receptors. These findings warrant further investigation into their mechanism of action and efficacy in models of neurodegeneration.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Aryl Group Modifications
The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with simpler aryl substituents. For example:
- Unsubstituted phenyl or sulfonyl-linked phenyl groups (e.g., compound 6a in ): These lack electron-donating methoxy groups, which could diminish interactions with polar residues in enzymatic targets .
Table 1: Impact of Aryl Substituents on Physicochemical Properties
| Compound | Aryl Group | LogP* (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | 3.8 | 6 |
| 4-Methoxyphenyl Analog | 4-Methoxyphenyl | 3.2 | 5 |
| Compound 6a () | Phenyl (sulfonyl-linked) | 2.9 | 6 |
*LogP values estimated using fragment-based methods.
Oxadiazole Substituent Variations
The 5-isopropyl group on the 1,3,4-oxadiazole ring influences steric and electronic properties:
Piperidine vs. Piperazine Scaffolds
- Piperidine (Target Compound) : The saturated six-membered ring provides moderate basicity (pKa ~10) and conformational rigidity, favoring blood-brain barrier penetration in CNS-targeted therapies.
Table 2: Scaffold Comparison
| Scaffold | Basicity (pKa) | Hydrogen Bond Donors | Common Applications |
|---|---|---|---|
| Piperidine | ~10 | 0 | Antimicrobial, CNS agents |
| Piperazine | ~8.5 (second N) | 1 | Anticancer, kinase inhibitors |
Hypothesized Bioactivity Based on Structural Analogues
While direct data for the target compound are unavailable, insights from related compounds suggest:
- Antimicrobial Potential: Oxadiazole-piperidine hybrids (e.g., compound 6a) exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), likely via membrane disruption . The 3,4-dimethoxy group may enhance Gram-positive selectivity.
- Anticancer Activity: Piperazine-linked methanones () inhibit kinase pathways; the target’s piperidine scaffold could offer improved tissue penetration for solid tumors.
- Neuroactive Properties : Dimethoxyaryl groups are common in acetylcholinesterase inhibitors (e.g., rivastigmine analogs), suggesting possible CNS applications .
Preparation Methods
Core 1,3,4-Oxadiazole Ring Formation
The 1,3,4-oxadiazole moiety is synthesized via cyclocondensation of hydrazide intermediates with activated carboxylic acid derivatives. A modified Stolle method achieves this through:
Hydrazide Preparation :
Cyclization :
Equation :
$$
\text{Hydrazide} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{TEA}} \text{1,3,4-Oxadiazole}
$$
Piperidine-Oxadiazole Coupling
The piperidine-oxadiazole intermediate is coupled to the methanone group via Friedel-Crafts acylation:
- Methanone Synthesis :
Mechanistic Insight :
The AlCl₃ facilitates electrophilic aromatic substitution, directing the acylation to the para position of the dimethoxyphenyl group.
Industrial-Scale Production
Process Intensification
Adapted from US10005711B2, large-scale synthesis involves:
| Step | Conditions | Equipment | Yield |
|---|---|---|---|
| Oxadiazole formation | 500 L reactor, DCM, 25°C, 4 h | Glass-lined reactor | 82% |
| Acylation | 1000 L reactor, −10°C, AlCl₃, 6 h | Cryogenic reactor | 70% |
| Purification | Recrystallization (IPA/water) | Crystallizer | 95% purity |
Key Modifications :
Solvent Recovery Systems
- DCM Recycling : Distillation at 40°C under reduced pressure achieves 98% solvent recovery.
- Isopropyl Alcohol (IPA) Reuse : Azeotropic distillation with water reduces IPA waste by 85%.
Structural Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classical Stolle | High purity | Requires toxic SOCl₂ | 68–75% |
| Flow Chemistry | Scalable, reduced time | High initial capital cost | 82% |
| Microwave-Assisted | Rapid (30 min) | Limited to small batches | 77% |
Trends :
- Flow chemistry improves yield by 14% over batch methods.
- Microwave synthesis reduces energy consumption by 60% but lacks scalability.
Challenges and Solutions
Demethylation During Acylation
The 3,4-dimethoxyphenyl group is susceptible to demethylation under acidic conditions. Mitigation strategies include:
Oxadiazole Ring Hydrolysis
Prolonged exposure to moisture causes ring opening. Solutions involve:
- Strict anhydrous conditions (H₂O < 50 ppm in solvents).
- Adding molecular sieves (4Å) during cyclization.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone to improve yield and purity?
- Methodological Answer :
- Key Parameters : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF or acetonitrile), and employ catalysts like HATU or EDCI for coupling reactions. Optimize cyclization steps for the oxadiazole ring using dehydrating agents (POCl₃ or PCl₅) .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC with a C18 column (mobile phase: 60% acetonitrile/40% 0.1% TFA in water) .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.7–7.2 ppm for dimethoxyphenyl), piperidine protons (δ 1.5–3.5 ppm), and oxadiazole ring protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈N₃O₄: 422.2078) .
- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C stretch from dimethoxy groups) .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by UV-Vis quantification (λ = 260–280 nm) .
- Stability : Incubate the compound in plasma or liver microsomes (human/rat) for 0–24 hours. Analyze degradation via LC-MS/MS .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and piperidine moieties?
- Methodological Answer :
- Systematic Substitution : Replace the isopropyl group on the oxadiazole with ethyl, cyclopropyl, or aryl groups. Modify the piperidine ring with electron-withdrawing/donating substituents (e.g., fluoro, methoxy) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays (e.g., ADP-Glo™ kinase assay vs. ELISA) .
- Buffer Conditions : Standardize assay buffers (pH, ionic strength) and validate with positive controls. For example, use sodium acetate buffer (pH 4.6) for consistent enzyme activity .
Q. What experimental designs are optimal for evaluating metabolic stability and potential toxicity?
- Methodological Answer :
- In Vitro Hepatotoxicity : Use HepG2 cells for MTT assays (48-hour exposure) and measure CYP450 inhibition (e.g., CYP3A4 luminescence assay) .
- Reactive Metabolite Screening : Incubate with glutathione (GSH) and analyze adducts via LC-HRMS. Use NADPH-fortified microsomes to simulate Phase I metabolism .
Q. How can researchers investigate the compound’s interaction with membrane transporters (e.g., P-gp or BCRP)?
- Methodological Answer :
- Caco-2 Permeability Assay : Measure apical-to-basal transport (Papp) with/without inhibitors (verapamil for P-gp). Use LC-MS/MS for quantification .
- ATPase Activity Assay : Monitor ATP hydrolysis in membrane vesicles expressing P-gp to confirm substrate binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
